- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS番号:918516-27-5
MF:C13H9ClN2
メガワット:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- インチ: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- InChIKey: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 228.0454260g/mol
- どういたいしつりょう: 228.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 3.6
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149295-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM149295-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM149295-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$701 | 2021-06-09 | |
| abcr | AB449101-250 mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 250MG |
€102.70 | 2023-07-18 | ||
| abcr | AB449101-1 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 1g |
€157.90 | 2023-07-18 | ||
| abcr | AB449101-5 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 5g |
€375.40 | 2023-07-18 | ||
| abcr | AB449101-10 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 10g |
€643.60 | 2023-07-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
¥427.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 250mg |
¥171.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
¥1497.0 | 2023-09-07 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
リファレンス
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
リファレンス
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462
合成方法 4
はんのうじょうけん
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
リファレンス
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742
合成方法 5
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
リファレンス
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15
合成方法 6
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
リファレンス
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
リファレンス
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
リファレンス
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
リファレンス
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
リファレンス
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
リファレンス
- An improved process for the preparation of vemurafenib, India, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
リファレンス
- A process for preparation of amorphous vemurafenib, India, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
リファレンス
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
リファレンス
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
リファレンス
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
リファレンス
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
リファレンス
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
リファレンス
- A process for the preparation of vemurafenib, India, , ,
合成方法 19
はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
リファレンス
- Process for the preparation of vemurafenib and its intermediates, India, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 関連文献
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) 関連製品
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- 875637-16-4(Phenol, 3-[3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-)
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